molecular formula C16H10Cl2N2OS B1677875 (2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide CAS No. 691388-62-2

(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide

Cat. No. B1677875
M. Wt: 349.2 g/mol
InChI Key: CGTZIMSTGBXOIG-IGAJHJTCSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name can also provide some insight into its structure.



Synthesis Analysis

This involves studying how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, as well as the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity.


Safety And Hazards

Researchers refer to Material Safety Data Sheets (MSDS) for information on a compound’s hazards. They also conduct studies to determine the compound’s toxicity and environmental impact.


Future Directions

Based on their findings, researchers suggest future directions for research. This could involve suggesting modifications to the compound’s structure to enhance its properties, or proposing further studies to better understand its mechanism of action.


properties

IUPAC Name

(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-4-6-14(18)13(8-11)15-7-5-12(21-15)3-1-2-10(9-19)16(20)22/h1-8H,(H2,20,22)/b3-1+,10-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTZIMSTGBXOIG-IGAJHJTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC=C(C#N)C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/C=C(\C#N)/C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide
Reactant of Route 2
(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide
Reactant of Route 3
(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide
Reactant of Route 4
(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide
Reactant of Route 5
(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide
Reactant of Route 6
(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide

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